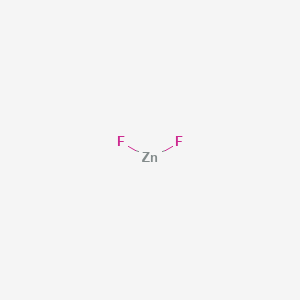
difluorozinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc fluoride is an inorganic chemical compound with the chemical formula ZnF₂. It is encountered in both anhydrous and tetrahydrate forms (ZnF₂·4H₂O). This compound is known for its high melting point and rutile structure, which contains six-coordinate zinc, suggesting appreciable ionic character in its chemical bonding . Unlike other zinc halides, zinc fluoride is not very soluble in water .
Preparation Methods
Zinc fluoride can be synthesized through several methods:
Reaction of Zinc Metal with Fluorine Gas: This method involves the direct reaction of zinc metal with fluorine gas, producing zinc fluoride.
Reaction of Hydrofluoric Acid with Zinc: In this method, zinc reacts with hydrofluoric acid to yield hydrogen gas and zinc fluoride.
Heating Zinc Hydroxide or Zinc Carbonate with Hydrogen Fluoride: This method involves heating zinc hydroxide or zinc carbonate with hydrogen fluoride to produce zinc fluoride.
Chemical Reactions Analysis
Zinc fluoride undergoes various chemical reactions:
Hydrolysis: Zinc fluoride can be hydrolyzed by hot water to form zinc hydroxide fluoride (Zn(OH)F).
Reaction with Strong Acids and Bases: Zinc fluoride shows low reactivity under standard conditions but can react with strong acids and bases.
Catalytic Reactions: Zinc fluoride is used as a catalyst in the transesterification and esterification of crude palm oil for biodiesel production.
Scientific Research Applications
Zinc fluoride has diverse applications in scientific research:
Chemistry: It is used in the fluorination of organic compounds and as an additive in electrolytic aluminum.
Biology and Medicine: Zinc fluoride is employed in treatments related to fluoride deficiency and in bone-tissue engineering applications.
Industry: It is used in the manufacture of flux, glasses, enamels, fabrics, and plastics.
Mechanism of Action
The mechanism by which zinc fluoride exerts its effects involves the transformation of high-entropy fluoride nanoparticles from single-crystal to polycrystalline, thereby increasing the likelihood of exposing electrocatalytically active sites . This transformation enhances the compound’s catalytic activity in various applications.
Comparison with Similar Compounds
Zinc fluoride can be compared with other zinc halides such as zinc chloride (ZnCl₂), zinc bromide (ZnBr₂), and zinc iodide (ZnI₂). Unlike these compounds, zinc fluoride is not very soluble in water and has a higher melting point . Additionally, zinc fluoride crystallizes in the rutile structure, which is distinct from the structures of other zinc halides .
Similar Compounds
- Zinc chloride (ZnCl₂)
- Zinc bromide (ZnBr₂)
- Zinc iodide (ZnI₂)
- Cadmium fluoride (CdF₂)
- Mercury fluoride (HgF₂)
Zinc fluoride’s unique properties, such as its high melting point and low solubility in water, make it distinct from other similar compounds .
Properties
CAS No. |
7783-49-5; 73640-07-0(monohydrate) |
|---|---|
Molecular Formula |
ZnF2 F2Zn |
Molecular Weight |
103.4 g/mol |
IUPAC Name |
difluorozinc |
InChI |
InChI=1S/2FH.Zn/h2*1H;/q;;+2/p-2 |
InChI Key |
BHHYHSUAOQUXJK-UHFFFAOYSA-L |
SMILES |
F[Zn]F |
Canonical SMILES |
F[Zn]F |
boiling_point |
2732 °F at 760 mm Hg (USCG, 1999) 1,500 °C |
Color/Form |
COLORLESS MONOCLINIC OR TRICLINIC CRYSTALS TETRAGONAL NEEDLES (RUTILE LATTICE) OR WHITE CRYSTALLINE MASS |
density |
4.84 at 59 °F 4.95 at 25°C (USCG, 1999) 4.9 g/cu cm |
melting_point |
1601.6 °F (USCG, 1999) 872 °C |
physical_description |
Zinc fluoride appears as a white powder or crystalline mass. Density 4.84 g / cm3. Slightly soluble in water and denser than water. Also insoluble as a hydrate. ZnF2.xH2O. Used for galvanizing steel and making ceramics. White solid; [Hawley] White odorless powder; [MSDSonline] |
solubility |
1.516 G SOL IN 100 ML WATER; BECOMES ANHYDR AT 100 °C /TETRAHYDRATE/ INSOL IN ALCOHOL & AMMONIA; SOL IN HOT ACID SLIGHTLY SOL IN AQ HYDROFLUORIC ACID; SOL IN AMMONIUM HYDROXIDE, HYDROCHLORIC & NITRIC ACIDS 1.62 G/100 CC WATER AT 20 °C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


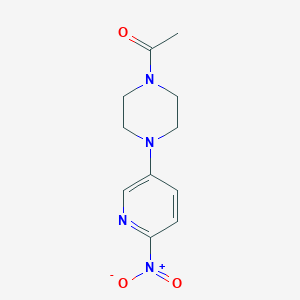

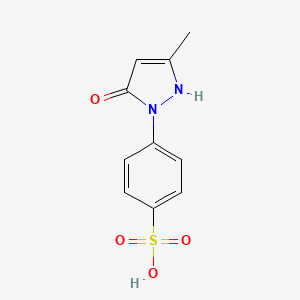
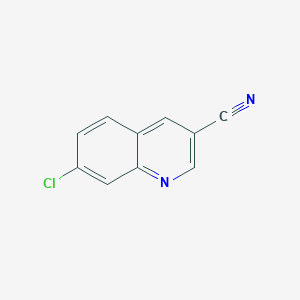
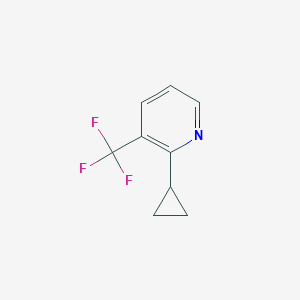
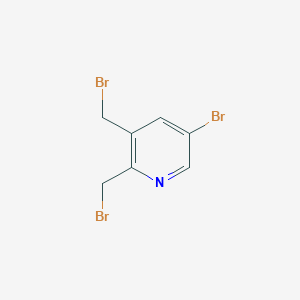
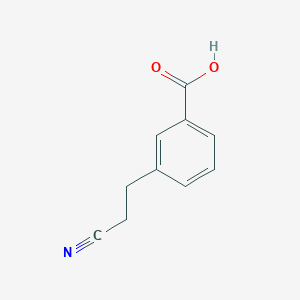
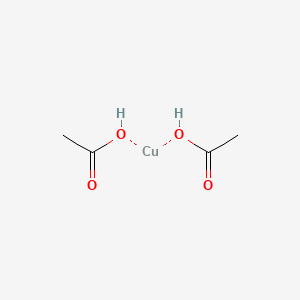
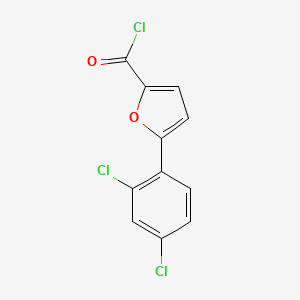
![8-ethyl-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8813291.png)
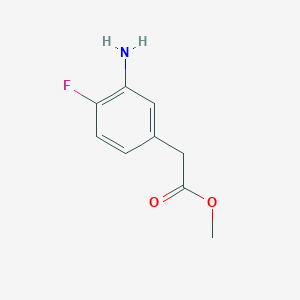
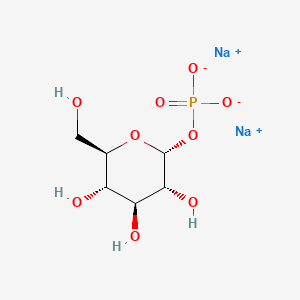
![3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8813315.png)
![4-Chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde](/img/structure/B8813320.png)
